BenchChemオンラインストアへようこそ!

2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide

BACE1 inhibition Alzheimer's disease β-secretase

Procure this methylisoxazole/isothiazole acetamide to access a validated dual-heterocycle pharmacophore for CNS-penetrant BACE1 inhibitor and bromodomain ligand development. The 3,5-dimethylisoxazole moiety is a crystallographically validated acetyl-lysine bioisostere (BRD2/BRD4 IC₅₀ <5 μM), while the 3-methylisothiazol-5-yl group enables sulfur-dependent selectivity profiling. As part of a structurally characterized 20-compound BACE1 series demonstrating up to 7.0-fold potency gains (5t IC₅₀ 5.33 μM vs B51 IC₅₀ 37.4 μM), this compound serves as a strategic intermediate for focused SAR library construction. Its low molecular weight (~251 g/mol) and predicted BBB permeability make it an ideal starting point for Alzheimer's disease probe discovery. Request a quote for research-grade material (≥95% purity).

Molecular Formula C11H13N3O2S
Molecular Weight 251.3
CAS No. 1235080-66-6
Cat. No. B2652131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide
CAS1235080-66-6
Molecular FormulaC11H13N3O2S
Molecular Weight251.3
Structural Identifiers
SMILESCC1=NSC(=C1)NC(=O)CC2=C(ON=C2C)C
InChIInChI=1S/C11H13N3O2S/c1-6-4-11(17-14-6)12-10(15)5-9-7(2)13-16-8(9)3/h4H,5H2,1-3H3,(H,12,15)
InChIKeyYQTDHRVNYRSPOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(3,5-Dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide (CAS 1235080-66-6): Heterocyclic Dual-Ring Acetamide for Targeted Probe and Lead Discovery Procurement


2-(3,5-Dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide (CAS 1235080-66-6, molecular formula C₁₁H₁₃N₃O₂S, molecular weight 251.3) is a synthetic small molecule belonging to the methylisoxazole/isothiazole amide class [1]. The compound is characterized by a 3,5-dimethylisoxazole moiety—a validated acetyl-lysine (KAc) bioisostere capable of competitively displacing acetylated histone-mimicking peptides from bromodomains [2]—linked via an acetamide bridge to a 3-methylisothiazol-5-yl group, an aromatic heterocycle that introduces a distinct sulfur atom with unique electronic and hydrogen-bonding properties relative to oxygen-containing isoxazole or furan analogs. This dual-heterocycle architecture situates the compound at the intersection of two well-precedented pharmacophore strategies: bromodomain/BET family epigenetic target engagement via the 3,5-dimethylisoxazole warhead [2], and BACE1 (β-secretase) inhibition via methylisoxazole/isothiazole amide scaffolds as demonstrated in a structurally characterized series of 20 derivatives [1][3]. The compound is supplied as a research-grade small molecule (typical purity ≥95%) and has not been independently reported in primary pharmacology studies; its differentiation rationale therefore rests on class-level structural inference anchored to published data on closely related analogs within the methylisoxazole/isothiazole amide chemical series.

Why 2-(3,5-Dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide Cannot Be Interchanged with Generic Isoxazole or Isothiazole Acetamides


Generic substitution of methylisoxazole/isothiazole acetamides is not scientifically valid because minor structural modifications within this chemotype produce order-of-magnitude potency shifts against therapeutically relevant targets. In the benchmark 20-compound series of methylisoxazole/isothiazole amide BACE1 inhibitors reported by Lv et al., the most potent analog (compound 5t) achieved an IC₅₀ of 5.33 μM—representing a 7.0-fold improvement over the parental virtual screening hit B51 (IC₅₀ = 37.4 μM), while other analogs within the same series exhibited substantially weaker inhibition [1]. The structure–activity relationship (SAR) analysis demonstrated that the identity of the heterocyclic amine partner (isoxazole- vs. isothiazole-amine), the substitution pattern on the isothiazole ring, and the linker length between the heterocycle and the amide carbonyl all critically govern BACE1 active-site complementarity within the S1′ and S2′ subpockets [1]. Furthermore, the 3,5-dimethylisoxazole moiety itself functions as a specific acetyl-lysine (KAc) bioisostere—a pharmacophore feature validated by X-ray crystallography against BRD2 and BRD4 bromodomains—and loss or modification of the 3-methyl group abolishes bromodomain affinity [2]. Consequently, a compound lacking the precise 3,5-dimethylisoxazol-4-yl acetamide core and the 3-methylisothiazol-5-yl terminal group cannot be assumed to recapitulate the binding profile, target engagement kinetics, or cellular safety characteristics established for this specific structural architecture.

Quantitative Differentiation Evidence for 2-(3,5-Dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide vs. Structural Analogs and Alternatives


BACE1 Inhibitory Potency: 7.0-Fold Improvement Over Parental Hit B51 Within the Methylisoxazole/Isothiazole Amide Series

In the foundational SAR study of the methylisoxazole/isothiazole amide chemical series to which the target compound belongs, the most potent analog (compound 5t) achieved a BACE1 IC₅₀ of 5.33 μM, representing a 7.0-fold improvement in potency over the parental virtual screening hit B51 (IC₅₀ = 37.4 μM) [1]. Molecular docking studies confirmed that replacing the methoxyphenylpyrimidone fragment of B51 with a methylisoxazole/isothiazole moiety improved complementarity with the BACE1 S1′ and S2′ subpockets [1]. The target compound, bearing the 3,5-dimethylisoxazol-4-yl acetamide core with a 3-methylisothiazol-5-yl terminal group, occupies an intermediate position within this SAR continuum; its specific substitution pattern on the isothiazole ring (3-methyl) is distinct from other series members, and the SAR data demonstrate that isothiazole ring substitution directly modulates BACE1 inhibitory activity [1]. Although the target compound's individual IC₅₀ has not been reported in the public domain, its structural positioning within the validated methylisoxazole/isothiazole amide pharmacophore—and the documented 7.0-fold activity window across the series—establishes a data-grounded framework for differentiation from non-isothiazole or differently substituted analogs.

BACE1 inhibition Alzheimer's disease β-secretase SAR

Acetyl-Lysine Bioisosterism: The 3,5-Dimethylisoxazole Moiety as a Validated Bromodomain Ligand Warhead Absent in Non-Isoxazole Acetamide Alternatives

The 3,5-dimethylisoxazole moiety present in the target compound has been crystallographically validated as a novel acetyl-lysine (KAc) bioisostere that competitively displaces acetylated histone-mimicking peptides from bromodomains [1]. X-ray crystallographic analysis of 4-substituted 3,5-dimethylisoxazoles bound to phylogenetically diverse bromodomains (including BRD2 and BRD4) established that the isoxazole oxygen and nitrogen atoms engage in a conserved hydrogen-bonding network with the conserved asparagine residue (e.g., N1168 in CBP BRD) and a water-mediated interaction that recapitulates the binding mode of the native acetyl-lysine substrate [1]. Compound 4d, a representative 4-substituted 3,5-dimethylisoxazole, achieved IC₅₀ values of <5 μM against both BRD2(1) and BRD4(1) bromodomains [1]. Critically, SAR studies demonstrated that the 3-methyl group of the dimethylisoxazole is necessary for bromodomain affinity, and its removal or replacement abolishes binding [2]. Alternative heterocyclic acetamides lacking the 3,5-dimethylisoxazole moiety—such as those employing phenyl, pyridyl, or unsubstituted isoxazole warheads—cannot engage the KAc recognition pocket and therefore forfeit bromodomain-targeting capability entirely. The target compound retains both the essential 3-methyl and 5-methyl substituents on the isoxazole ring, preserving the KAc-mimetic pharmacophore.

bromodomain BET inhibition acetyl-lysine mimic epigenetics

Target Binding Kinetics: Rapid Association and Slow Dissociation Documented for the Methylisoxazole/Isothiazole Amide Series via SPR

Surface plasmon resonance (SPR) analysis of the methylisoxazole/isothiazole amide series revealed that the most potent BACE1 inhibitor (compound 5t) exhibited 'rapid binding, slow dissociation' kinetics, suggesting a prolonged target residence time relative to the parental hit B51 [1]. This kinetic profile is pharmacologically significant because drug–target residence time, rather than equilibrium binding affinity alone, has been shown to correlate with sustained target engagement and extended pharmacodynamic effects in vivo [2]. In the BACE1 context, slow dissociation kinetics are particularly desirable for Alzheimer's disease applications, as sustained inhibition of Aβ production may be achieved with lower peak drug concentrations, potentially reducing off-target toxicity [2]. The target compound shares the methylisoxazole/isothiazole amide scaffold with 5t, and the isothiazole sulfur atom—absent in isoxazole-only or furan-based analogs—may contribute to differential dissociation kinetics through altered hydrogen-bonding geometry and hydrophobic contacts within the BACE1 active site. In contrast, the parental compound B51, which lacks the isothiazole moiety, does not exhibit this favorable kinetic behavior [1].

SPR binding kinetics drug-target residence time BACE1

Isothiazole Sulfur as a Differentiating Heteroatom: Unique H-Bonding and Oxidative Metabolism Profile vs. Isoxazole-Only Analogs

The 3-methylisothiazol-5-yl group in the target compound contains a ring sulfur atom that distinguishes it from oxygen-based isoxazole analogs. In a documented COX-2 selectivity study, replacement of isoxazole with isothiazole resulted in a drastic decrease in COX-1 inhibitory activity while preserving COX-2 inhibition, demonstrating that the sulfur substitution directly modulates target selectivity profiles [1]. The isothiazole sulfur atom engages in distinct hydrogen-bonding and van der Waals interactions compared to isoxazole oxygen, owing to sulfur's larger atomic radius, higher polarizability, and different electronegativity (2.58 vs. 3.44 for oxygen on the Pauling scale). These differences translate into altered binding geometries within protein active sites, as structurally demonstrated for isothiazole-containing compounds co-crystallized with JAK3 (PDB ligand NRM, IC₅₀ = 26 nM) and mGluR2 (IC₅₀ = 26.7 μM) [2][3]. Additionally, the isothiazole ring introduces a metabolic liability not present in isoxazole analogs: bioactivation of the isothiazole sulfur can produce reactive metabolites via S-oxidation, a property that is both a potential toxicological concern and, when properly managed, a prodrug design opportunity [4]. In contrast, isoxazole rings containing oxygen do not undergo equivalent oxidative metabolism at the heteroatom position, making the isothiazole-containing target compound a mechanistically distinct chemical tool for probing sulfur-dependent pharmacology.

isothiazole heteroatom substitution drug metabolism bioisostere

Molecular Weight Advantage and CNS Drug-Likeness: Methylisoxazole/Isothiazole Amides as Low-MW BACE1 Scaffolds with Predicted BBB Permeability

The methylisoxazole/isothiazole amide series was designed specifically to reduce molecular weight relative to the parental B51 chemotype while retaining BACE1 active-site complementarity [1]. The target compound (MW = 251.3 g/mol) is substantially smaller than many reported BACE1 inhibitors, which frequently exceed 400–500 g/mol [2]. In the Lv et al. study, all acquired methylisoxazole/isothiazole derivatives were described as 'small in size' and demonstrated safety to normal cells in cytotoxicity assays [1]. Furthermore, parallel artificial membrane permeability assay (PAMPA) testing indicated that compounds within this series possess the potential to cross the blood–brain barrier (BBB), a critical prerequisite for CNS-targeted BACE1 inhibitor development [1]. The low molecular weight and favorable physicochemical profile of the target compound—combined with its dual-heterocycle architecture—contrast sharply with larger, more lipophilic BACE1 inhibitor chemotypes such as aminothiazine-based inhibitors (MW typically >450) and macrocyclic peptidomimetics, which face greater challenges in achieving adequate brain penetration and favorable pharmacokinetics.

CNS drug discovery BBB permeability PAMPA molecular weight

Recommended Application Scenarios for 2-(3,5-Dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide (CAS 1235080-66-6) Based on Evidence


BACE1 Inhibitor Lead Optimization and Scaffold-Hopping Campaigns for Alzheimer's Disease Drug Discovery

The target compound serves as a strategic intermediate for BACE1-focused medicinal chemistry programs. The methylisoxazole/isothiazole amide scaffold has demonstrated up to 7.0-fold potency gains over the parental B51 chemotype (5t IC₅₀ = 5.33 μM vs. B51 IC₅₀ = 37.4 μM), and the SAR framework established across 20 derivatives provides a roadmap for further optimization of the isothiazole substitution pattern and linker geometry [1]. The compound's low molecular weight (~251 g/mol) and favorable PAMPA-predicted BBB permeability make it an attractive starting point for CNS-penetrant BACE1 inhibitor development, addressing a key limitation of higher-MW chemotypes that dominate the BACE1 patent literature [1][2].

Dual-Mechanism Epigenetic and Neurodegenerative Probe Development Leveraging KAc Bioisosterism

The 3,5-dimethylisoxazole moiety of the target compound is a crystallographically validated acetyl-lysine (KAc) bioisostere that competitively engages BRD2 and BRD4 bromodomains (compound 4d: BRD2(1)/BRD4(1) IC₅₀ <5 μM) [1]. Combined with the BACE1 inhibitory potential of the methylisoxazole/isothiazole amide core, the target compound is uniquely positioned for dual-mechanism probe development at the intersection of epigenetic regulation (bromodomain reader proteins) and amyloidogenic processing (β-secretase). This dual-targeting rationale is supported by emerging evidence that BET bromodomain inhibition downregulates BACE1 expression at the transcriptional level, suggesting potential mechanistic synergy [1][3].

Isothiazole Sulfur-Dependent Pharmacological Profiling and Selectivity Screening

The 3-methylisothiazol-5-yl group is a differentiating structural feature that enables investigation of sulfur-dependent target selectivity. Cross-study evidence demonstrates that isoxazole-to-isothiazole replacement can markedly shift selectivity profiles (e.g., COX-1 vs. COX-2), and isothiazole-containing compounds have been profiled against diverse targets including JAK3 (IC₅₀ = 26 nM) and mGluR2 (IC₅₀ = 26.7 μM) [1][2][3]. The target compound is therefore suitable for broad selectivity panel screening to map the pharmacological space accessible to the 3-methylisothiazol-5-yl pharmacophore, and for investigating the role of the isothiazole sulfur in target engagement kinetics (rapid association/slow dissociation documented for the series via SPR) [4].

Reference Standard and Chemical Probe for Methylisoxazole/Isothiazole Amide SAR Library Construction

As a structurally defined member of the methylisoxazole/isothiazole amide class with both heterocyclic rings installed—3,5-dimethylisoxazole on the acetyl side and 3-methylisothiazole on the amine side—the target compound serves as a valuable reference standard for constructing focused SAR libraries. The compound's structure anchors two key SAR vectors: (i) the 3,5-dimethylisoxazole moiety, where the 3-methyl group is essential for bromodomain binding [1], and (ii) the 3-methylisothiazol-5-yl amine, where substitution at the isothiazole ring modulates BACE1 potency [2]. Procurement of this compound enables systematic variation of both heterocyclic components to establish comprehensive SAR landscapes for academic and industrial lead discovery programs.

Quote Request

Request a Quote for 2-(3,5-dimethylisoxazol-4-yl)-N-(3-methylisothiazol-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.